Lipophilicity Control vs. 3-Bromo Analog
The target compound exhibits a predicted logP of approximately 2.03 . In direct comparison, its closest heavy-atom analog, (3-bromo-2-iodophenyl)methanol, has a predicted logP of 2.55 . This represents a logP reduction of 0.52 units, or a ~20% decrease in logarithmic partition coefficient. The lower logP of the fluorinated derivative is expected to translate to reduced lipophilicity-driven off-target binding and improved aqueous solubility relative to the bromo congener. For lead optimization programs where Lipinski’s Rule of Five compliance is critical, this difference can influence the selection of the building block at the fragment or hit-to-lead stage [1].
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.03 (predicted) |
| Comparator Or Baseline | (3-Bromo-2-iodophenyl)methanol; logP = 2.55 (predicted) |
| Quantified Difference | ΔlogP = -0.52 (target lower lipophilicity) |
| Conditions | Predicted via ACD/Labs or similar in silico algorithm; standard condition for logP estimation |
Why This Matters
For medicinal chemistry procurement, the 0.52 log unit reduction directly supports design of less lipophilic, potentially more developable lead series compared to bromo analogs.
- [1] Lipinski, C. A. et al. Adv. Drug Deliv. Rev. 2012. Context of logP optimization in drug design. View Source
